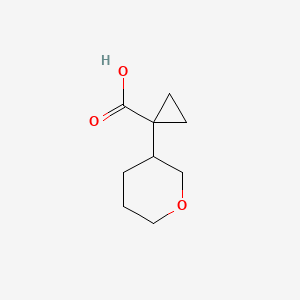

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Description

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid (CAS: 1517656-14-2) is a cyclopropane derivative featuring a carboxylic acid group and a tetrahydropyran (oxane) substituent at position 3 of the cyclopropane ring. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . Its structural uniqueness lies in the oxan-3-yl group, a six-membered oxygen-containing ring, which may confer enhanced solubility or metabolic stability compared to simpler cyclopropane derivatives.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(oxan-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-2-1-5-12-6-7/h7H,1-6H2,(H,10,11) |

InChI Key |

QIBFZLVVZZDVAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with an oxane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and oxane moiety provide unique structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Heterocyclic-Substituted Derivatives

Key Findings :

Aromatic-Substituted Derivatives

Key Findings :

Halogenated Derivatives

Key Findings :

Amino and Conjugated Derivatives

Biological Activity

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C7H10O3

- Molecular Weight : 142.15 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(C(C1)C(=O)O)C2CCOCC2

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a potential inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates various physiological processes including growth, development, and response to stress.

The compound acts by inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in the conversion of 1-aminocyclopropane-1-carboxylic acid (ACCA) to ethylene. This inhibition can lead to altered ethylene levels, impacting plant growth and stress responses.

Inhibition Studies

Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant inhibitory effects on ACO activity. For instance:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

These results indicate a strong binding affinity for the target enzyme, suggesting that this compound could be a valuable tool for manipulating ethylene production in agricultural applications .

Case Studies

A notable case study investigated the effects of this compound on maize plants under abiotic stress conditions. The study found that treatment with this compound resulted in enhanced resistance to drought and improved overall plant health compared to untreated controls.

Applications in Agriculture

The ability of this compound to modulate ethylene levels presents opportunities for its application in agriculture:

- Stress Management : By inhibiting ethylene production, the compound can help plants cope with environmental stresses such as drought and salinity.

- Fruit Ripening Control : The compound may be utilized to delay fruit ripening, thereby extending shelf life and reducing post-harvest losses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.